molecular formula C20H22N2O5 B14935510 3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B14935510
M. Wt: 370.4 g/mol
InChI Key: RPZLWDMGWXUSMF-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound with a molecular formula of C20H22N2O5

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22N2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-14-7-4-5-8-15(14)22-10-6-9-18(22)23/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,24)

InChI Key

RPZLWDMGWXUSMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2N3CCCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of hydroxybenzene derivatives using methyl iodide and a base such as potassium carbonate.

    Coupling with Pyrrolidinone: The trimethoxyphenyl intermediate is then coupled with a pyrrolidinone derivative through an amide bond formation. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3,4,5-Trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes involved in cellular signaling pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the pyrrolidinone moiety, making it less complex and potentially less active in certain biological assays.

    N-(2-Phenylpyrrolidin-1-yl)benzamide: Lacks the trimethoxyphenyl group, which may reduce its efficacy in inhibiting tubulin polymerization.

    3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide: Contains a pyridinyl group instead of the pyrrolidinone moiety, which may alter its biological activity and target specificity.

Uniqueness

3,4,5-Trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the trimethoxyphenyl and pyrrolidinone moieties, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in scientific research.

Biological Activity

3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the benzamide moiety and the oxopyrrolidine substituent. The presence of methoxy groups on the benzene ring enhances its lipophilicity and may influence its biological interactions.

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 316.35 g/mol
  • InChI Key : CXHHBNMLPJOKQD-UHFFFAOYSA-N

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Benzamide derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the benzamide structure can lead to significant cytotoxic effects against various cancer cell lines .
  • Antiviral Properties : Certain derivatives have been evaluated for their efficacy against viral infections. For example, trimethoxy-substituted benzamides have demonstrated inhibitory effects on BVDV (Bovine Viral Diarrhea Virus), with effective concentrations (EC50 values) indicating potent antiviral activity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity TypeTest Organism/Cell LineEC50 (µM)Reference
AnticancerCCRF-CEM/R (T-cell leukemia)15.2
AntiviralBVDV0.09 - 41
CytotoxicityMDBK Cells>50
Fungal InhibitionFusarium graminearum40 - 45

Case Studies

  • Anticancer Research : A study evaluated a series of benzamide derivatives for their ability to inhibit the growth of various cancer cell lines. The results indicated that compounds with specific substitutions on the benzene ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Antiviral Efficacy : In a comprehensive evaluation of antiviral activities, trimethoxy derivatives were tested against BVDV. The results highlighted that these compounds could significantly reduce viral replication at low concentrations, suggesting a potential therapeutic application in veterinary medicine .
  • Fungal Activity : Another study assessed the fungicidal properties of related benzamides against several fungal pathogens. The findings revealed that certain derivatives displayed moderate to strong inhibitory effects against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea, indicating their potential as agricultural fungicides .

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